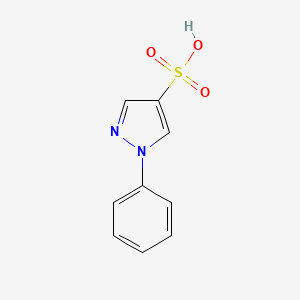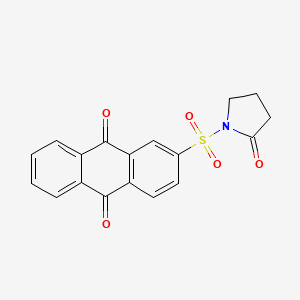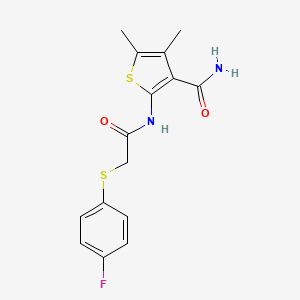
2-(4-アミノピラゾール-1-イル)-2-メチルプロパンニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group and a nitrile group
科学的研究の応用
2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds, such as pyrazole derivatives, have been reported to exhibit diverse biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects . These effects are typically achieved through interactions with specific targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds, such as pyrazole derivatives, have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and viral infections .
Result of Action
Similar compounds have been reported to exhibit a range of effects, including anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile typically involves the reaction of 4-aminopyrazole with 2-methylpropanenitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, followed by nucleophilic substitution with 2-methylpropanenitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, producing 2-(4-Aminopyrazol-1-yl)-2-methyl-propylamine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: 2-(4-Aminopyrazol-1-yl)-2-methyl-propylamine.
Substitution: Halogenated pyrazole derivatives.
類似化合物との比較
4-Aminopyrazole: Lacks the nitrile group, making it less versatile in certain chemical reactions.
2-Methylpropanenitrile: Lacks the pyrazole ring, limiting its biological activity.
2-(4-Nitropyrazol-1-yl)-2-methyl-propanenitrile: Contains a nitro group instead of an amino group, which can alter its reactivity and biological properties.
Uniqueness: 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile is unique due to the presence of both an amino group and a nitrile group on the pyrazole ring, providing a balance of reactivity and stability. This combination allows for diverse chemical modifications and potential biological activities.
特性
IUPAC Name |
2-(4-aminopyrazol-1-yl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-7(2,5-8)11-4-6(9)3-10-11/h3-4H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZBAFFVRSPDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1C=C(C=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-DIFLUORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2465233.png)
![1,7-dimethyl-3-(2-oxopropyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465236.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2465237.png)
![N-(2,5-dimethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2465239.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2465242.png)
![N-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2465243.png)
![2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2465244.png)

![N-(2-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2465247.png)
![N-[(2-chlorophenyl)methyl]-2-(4,6-dioxo-5-propyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl)acetamide](/img/structure/B2465248.png)


![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B2465254.png)
![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/new.no-structure.jpg)
